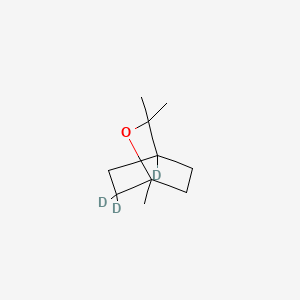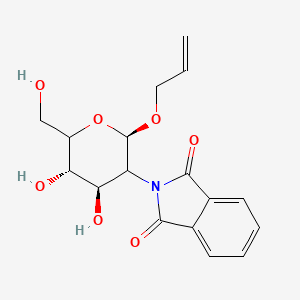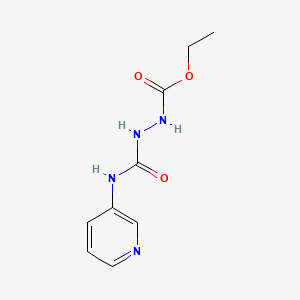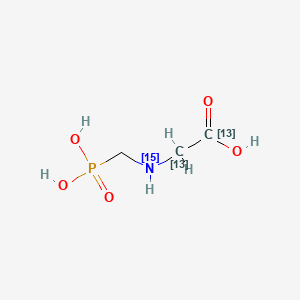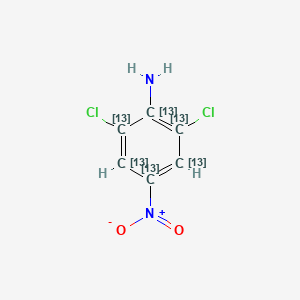![molecular formula C10H13N3O2 B564350 4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal CAS No. 1185039-70-6](/img/structure/B564350.png)
4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal is a tobacco smoke-derived nitrosamine. It is a stable isotope-labeled compound with the molecular formula C10H10D3N3O2 and a molecular weight of 210.25 . This compound is known for its activation by multiple human cytochrome P450 enzymes, including the polymorphic human cytochrome P450 2D6 .
Preparation Methods
The synthesis of 4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal involves the introduction of a deuterium-labeled methyl group into the nitrosamine structure. The synthetic route typically includes the following steps:
Nitration: Introduction of a nitroso group to the pyridyl butanal structure.
Deuteration: Incorporation of deuterium atoms into the methyl group.
Purification: Isolation and purification of the final product to ensure the correct isotopic labeling and purity.
Industrial production methods for this compound are not widely documented, but they would likely involve similar steps on a larger scale, with additional considerations for safety and efficiency.
Chemical Reactions Analysis
4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal is primarily used in scientific research, particularly in studies related to tobacco smoke and its effects on human health. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of nitrosamines.
Biology: Investigated for its interactions with biological molecules and its role in carcinogenesis.
Medicine: Studied for its potential effects on human health, particularly in relation to tobacco-related diseases.
Industry: Utilized in the development of analytical methods for detecting nitrosamines in various products.
Mechanism of Action
The mechanism of action of 4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal involves its activation by cytochrome P450 enzymes. These enzymes metabolize the compound into reactive intermediates that can interact with DNA and other cellular components, potentially leading to mutagenesis and carcinogenesis . The molecular targets and pathways involved include DNA adduct formation and oxidative stress pathways.
Comparison with Similar Compounds
4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal is similar to other tobacco-specific nitrosamines, such as:
4-(Methylnitrosamino)-4-(3-pyridyl)butanal: The non-deuterated version of the compound.
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone: Another tobacco-specific nitrosamine with a similar structure.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful for isotopic studies and analytical applications .
Properties
IUPAC Name |
N-(4-oxo-1-pyridin-3-ylbutyl)-N-(trideuteriomethyl)nitrous amide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-13(12-15)10(5-3-7-14)9-4-2-6-11-8-9/h2,4,6-8,10H,3,5H2,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJHUNPWTKLYGL-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCC=O)C1=CN=CC=C1)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(CCC=O)C1=CN=CC=C1)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
